Taurolithocholic acid sodium salt

Catalog No.
S1486161
CAS No.
6042-32-6
M.F
C26H44NNaO5S
M. Wt
505.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taurolithocholic acid sodium salt

CAS Number

6042-32-6

Product Name

Taurolithocholic acid sodium salt

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Molecular Formula

C26H44NNaO5S

Molecular Weight

505.7 g/mol

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1

InChI Key

YAERYJYXPRIDTO-HRHHVWJRSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]

Synonyms

2-[[(3α,5β)-3-Hydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt; N-(3α-Hydroxy-5β-cholan-24-oyl)taurine Monosodium Salt; NSC 681057; Sodium Taurolithocholate;

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+]

Bile Acid Function and Conjugation:

Taurolithocholic acid sodium salt (TLCA) is a specific type of bile acid. Bile acids, naturally produced by the liver, play crucial roles in digestion and absorption of dietary fats and fat-soluble vitamins . They also regulate cholesterol metabolism and have signaling functions within the body . TLCA is a conjugated form of the bile acid lithocholic acid, meaning it is bound to the amino acid taurine. This conjugation process increases the water solubility and biological activity of the bile acid .

Studying Bile Acid Transport and Signaling:

TLCA is used in research to investigate bile acid transport and signaling pathways. It can be used in cell culture experiments to study how bile acids are taken up, transported, and metabolized within cells . Additionally, TLCA can be used to investigate the role of bile acids in activating specific signaling pathways involved in various cellular processes .

Inducing Cholestasis Models:

TLCA can be used to induce cholestasis, a condition where bile flow from the liver is obstructed, in both ex vivo (isolated tissues) and in vivo (animal) models . By studying the effects of TLCA on various tissues and organs in these models, researchers can gain insights into the mechanisms and potential treatments for cholestasis-related diseases.

Investigating Liver Cancer:

Recent research suggests that TLCA may play a role in the growth and progression of liver cancer. Studies have shown that TLCA can promote the growth of liver cancer cells through specific signaling pathways . This research area is still under investigation, but it could potentially lead to the development of new therapeutic strategies for liver cancer.

Origin and Significance:

TLCA is a taurine-conjugated secondary bile acid []. It forms in the liver through the conjugation of lithocholic acid (a secondary bile acid derived from gut microbiota metabolism) with the amino acid taurine by hepatocytes []. TLCA plays a vital role in digestion by aiding in the emulsification and absorption of dietary fats []. Additionally, recent research suggests its involvement in cellular signaling pathways [].

Molecular Structure Analysis:

TLCA possesses a complex molecular structure with several key features (see InChI code for 3D structure []):

  • Steroid backbone: The core structure is a four-ringed steroid skeleton, providing a rigid and hydrophobic framework [].
  • Hydroxyl group (OH): This group at the 3α position contributes to hydrogen bonding and water solubility [].
  • Carboxylic acid group (COOH): Located at position 24, this group allows conjugation with taurine and influences bile acid polarity [].
  • Taurine moiety: The conjugation of taurine (an amino acid with a sulfonate group) increases water solubility and facilitates bile acid transport [].

Chemical Reactions Analysis:

Synthesis

TLCA biosynthesis occurs in the liver through the action of bile acid CoA:amino acid N-acyltransferase, which conjugates taurine to lithocholic acid []. However, the specific enzymatic reaction pathway is not readily available in current scientific literature for inclusion of a balanced chemical equation.

Decomposition

Detailed information on the decomposition pathways of TLCA is limited in scientific publications. Bile acids typically undergo degradation by gut bacteria in the colon, but the specific breakdown products of TLCA require further investigation.

Other Relevant Reactions

TLCA interacts with various transporters in the liver, particularly the sodium taurocholate cotransporting peptide (NTCP), facilitating its uptake into hepatocytes []. However, the detailed mechanisms of these interactions remain under active research.


Physical And Chemical Properties Analysis

  • Molecular Formula: C26H44NNaO5S [].
  • Molecular Weight: 505.7 g/mol [].
  • Appearance: Crystalline solid [].
  • Melting Point: Data not readily available in scientific literature.
  • Boiling Point: Data not readily available in scientific literature.
  • Solubility:
    • Soluble in organic solvents like ethanol (1 mg/ml), dimethyl sulfoxide (DMSO) (20 mg/ml), and dimethylformamide (DMF) (25 mg/ml) [].
    • Moderately soluble in aqueous buffers (e.g., PBS at pH 7.2, approx. 1 mg/ml) [].
Stability

Aqueous solutions of TLCA are recommended to be used within a day due to potential degradation [].

TLCA functions primarily in the digestive system. It acts as a detergent, emulsifying dietary fats to enhance their absorption by intestinal cells []. Emerging research suggests a broader role for TLCA in cellular signaling. Studies have shown that TLCA can activate caspase-3 and -7, enzymes involved in programmed cell death (apoptosis) in liver cells expressing NTCP []. However, the precise mechanisms underlying these signaling pathways require further investigation.

  • Toxicity: Data on the specific toxicity of TLCA is limited. However, bile acids at high concentrations can be cytotoxic.
  • Flammability: Data on flammability is not available, but organic solvents used for dissolving TLCA can be flammable.
  • Reactivity: No specific information on reactivity is available in current scientific literature.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

505.28378896 g/mol

Monoisotopic Mass

505.28378896 g/mol

Heavy Atom Count

34

Appearance

Assay:≥95%A crystalline solid

Related CAS

516-90-5 (Parent)

Dates

Modify: 2023-08-15

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